Product packaging for 1-(1,2-Oxazol-5-yl)propan-2-amine(Cat. No.:CAS No. 1557337-92-4)

1-(1,2-Oxazol-5-yl)propan-2-amine

Cat. No.: B2387823
CAS No.: 1557337-92-4
M. Wt: 126.159
InChI Key: RXXHVYSZGZQMIA-UHFFFAOYSA-N
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Description

1-(1,2-Oxazol-5-yl)propan-2-amine is an organic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is classified as an isoxazole derivative, a significant class of five-membered aromatic heterocycles containing both nitrogen and oxygen atoms . The isoxazole ring is a key pharmacophore known for its ability to engage in hydrogen bond donor/acceptor interactions with various enzymes and receptors, making it a valuable scaffold in medicinal chemistry and drug discovery research . This specific amine-functionalized isoxazole, identifiable by its CAS Registry Number 1557337-92-4, is utilized solely for research and development purposes . While a specific mechanism of action for this exact molecule is not detailed in the available literature, structurally similar isoxazole-containing compounds are investigated for a range of biological activities, suggesting its potential utility in developing novel therapeutic agents or as a building block in synthetic chemistry . Researchers can leverage its molecular structure, represented by the SMILES notation CC(N)CC1=CC=NO1, for further exploration in these fields . The product is intended for laboratory research and is strictly labeled "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or any personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B2387823 1-(1,2-Oxazol-5-yl)propan-2-amine CAS No. 1557337-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,2-oxazol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(7)4-6-2-3-8-9-6/h2-3,5H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXHVYSZGZQMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies of 1 1,2 Oxazol 5 Yl Propan 2 Amine

Reactivity of the Oxazole (B20620) Ring System

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its aromatic character is less pronounced than that of benzene, rendering it susceptible to specific types of reactions, including electrophilic substitution and ring-opening under certain conditions. The electronic nature of the ring is influenced by the electron-donating propan-2-amine substituent at the C-5 position.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the isoxazole ring is a known, albeit sometimes challenging, transformation. The regioselectivity of this reaction is directed by the existing substituents. For 1-(1,2-Oxazol-5-yl)propan-2-amine, the side chain at C-5 will influence the position of attack. Generally, electrophilic substitution on isoxazole rings is less facile than on more electron-rich heterocycles. youtube.com However, reactions such as nitration, halogenation, and Friedel-Crafts acylations can be achieved under specific conditions. The presence of activating groups can facilitate substitution at the C-4 position. youtube.com Recent studies have also demonstrated that electrophilic substitution can occur at the C-5 position of isoxazoline (B3343090) rings, particularly with aromatics bearing electron-donating groups, proceeding through a carbocation intermediate. rsc.org

Reaction TypeReagentPotential Product (at C-4)Reference
NitrationHNO₃/H₂SO₄1-(4-Nitro-1,2-oxazol-5-yl)propan-2-amine youtube.com
BrominationN-Bromosuccinimide (NBS)1-(4-Bromo-1,2-oxazol-5-yl)propan-2-amine youtube.com
AcylationRCOCl/AlCl₃1-(4-Acyl-1,2-oxazol-5-yl)propan-2-amine youtube.com

Nucleophilic Additions and Ring Opening Considerations

The isoxazole ring, while aromatic, can undergo nucleophilic attack leading to ring-opening, a reaction that highlights its azole character. This reactivity is often observed under reductive conditions or with strong nucleophiles. For instance, catalytic hydrogenation can lead to the cleavage of the weak N-O bond, resulting in the formation of an enaminoketone, which may exist in equilibrium with other tautomers. This behavior makes the isoxazole ring a useful synthon for constructing other molecular frameworks. The conversion of oxazoles into other heterocycles like pyrrole (B145914), pyrimidine, or imidazole (B134444) through nucleophilic addition followed by ring-opening and recyclization is a documented strategy. tandfonline.com Deprotonation at C-2 of 1,3-oxazoles can also lead to ring-opened enolate-isonitrile species. wikipedia.org While the subject compound is a 1,2-oxazole, analogous ring-opening pathways are a key consideration in its chemistry.

Palladium-Catalyzed Cross-Coupling at Oxazole Positions (C-3, C-4)

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com To utilize this chemistry on the this compound scaffold, a leaving group, typically a halide (Br, I), must first be installed on the ring. Electrophilic halogenation can provide the necessary precursors, such as 1-(4-bromo-1,2-oxazol-5-yl)propan-2-amine. Subsequent coupling with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) can introduce a wide array of substituents at the C-4 position. beilstein-journals.orgbeilstein-journals.org Similar strategies could be envisioned for the C-3 position if a suitable synthetic route to the 3-halo-isoxazole precursor is available. The development of methods for the cross-coupling of oxazol-2-ylzinc derivatives with aryl bromides further illustrates the utility of this approach for functionalizing the heterocyclic core. acs.org

Coupling ReactionReactant (with 4-Bromo derivative)Catalyst SystemPotential ProductReference
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃1-(4-Aryl-1,2-oxazol-5-yl)propan-2-amine beilstein-journals.orgbeilstein-journals.org
Sonogashira CouplingTerminal Alkyne (RC≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N1-(4-Alkynyl-1,2-oxazol-5-yl)propan-2-amine beilstein-journals.orgbeilstein-journals.org
Heck CouplingAlkene (H₂C=CHR)Pd(OAc)₂, P(o-tolyl)₃1-(4-Alkenyl-1,2-oxazol-5-yl)propan-2-amine youtube.com

Reactions of the Primary Amine Functionality

The primary amine group on the propyl side chain is a highly versatile functional handle for derivatization, behaving as a potent nucleophile. Standard amine chemistry, including acylation, alkylation, and condensation reactions, can be readily applied.

Acylation and Alkylation Reactions

The primary amine of this compound readily reacts with a variety of electrophiles. Acylation with acyl chlorides, anhydrides, or activated carboxylic acids yields the corresponding amides. This is also a common strategy for introducing protecting groups, such as the Boc group, onto the amine. caltech.edu Alkylation with alkyl halides or under reductive amination conditions provides access to secondary and tertiary amines. mdpi.com These reactions are typically high-yielding and allow for significant diversification of the parent structure.

Reaction TypeReagentConditionsProduct ClassReference
AcylationAcetyl ChlorideBase (e.g., Pyridine, Et₃N)N-Acetyl Amide youtube.com
Acylation (Boc Protection)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OBase (e.g., DMAP, DIEA)N-Boc Carbamate caltech.edu
AlkylationMethyl IodideBase (e.g., K₂CO₃)N-Methyl/N,N-Dimethyl Amine mdpi.com
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Acidic or neutralN-Alkyl Amine (Secondary) masterorganicchemistry.com

Formation of Imines and Amides

Imines: The primary amine undergoes a condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible, often acid-catalyzed, reaction proceeds via a carbinolamine intermediate that subsequently eliminates a molecule of water. libretexts.orgnih.gov The resulting C=N double bond of the imine can be a target for further reactions, such as reduction to a secondary amine or addition of nucleophiles.

Amides: One of the most common derivatizations is the formation of amides through reaction with carboxylic acids. This transformation typically requires the activation of the carboxylic acid. Standard methods include conversion of the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. researchgate.net Alternatively, a wide variety of peptide coupling reagents can be used to facilitate the reaction directly. These reagents, such as DCC, EDC, HATU, and PyBOP, activate the carboxylic acid in situ to promote amide bond formation under mild conditions. fishersci.co.uknih.govsphinxsai.com

Carboxylic Acid Activation MethodReagent(s)Byproduct(s)Reference
Acyl Chloride FormationSOCl₂ or (COCl)₂SO₂, HCl or CO, CO₂, HCl researchgate.net
Carbodiimide CouplingDCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Dicyclohexylurea (DCU) or a water-soluble urea fishersci.co.uk
Uronium/Phosphonium Salt CouplingHATU, HBTU, PyBOP, BOPVaries (e.g., tetramethylurea) fishersci.co.uknih.gov

Coupling Reactions Involving the Amine Group

The primary amine group of this compound serves as a versatile handle for a variety of coupling reactions, enabling the synthesis of a diverse array of derivatives. The nucleophilic nature of the amine allows for the formation of new carbon-nitrogen bonds, which is a cornerstone of medicinal chemistry and materials science. Key transformations include amide bond formation and reductive amination.

Amide Bond Formation: The reaction of the amine with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, is a fundamental method for creating amides. organic-chemistry.org These reactions are often facilitated by coupling reagents that activate the carboxylic acid, promoting the condensation reaction. nih.gov A wide range of carboxylic acids, including aliphatic, aromatic, and heteroaromatic variants, can be employed, allowing for extensive structural diversification. nih.gov The resulting N-[1-(1,2-oxazol-5-yl)propan-2-yl]amides are a common motif in pharmacologically active compounds. One-pot procedures have been developed where a carboxylic acid is treated with a reagent like pentafluoropyridine (B1199360) (PFP) to form an acyl fluoride (B91410) in situ, which then readily reacts with an amine to form the amide bond in high yield. ntd-network.org

Reductive Amination: Reductive amination provides an effective pathway to introduce a variety of alkyl groups to the amine nitrogen. masterorganicchemistry.com This two-part process typically involves the initial reaction of the amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced to the corresponding secondary or tertiary amine. libretexts.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comlibretexts.org This method is highly versatile, as a wide selection of aldehydes and ketones can be used to install diverse substituents. masterorganicchemistry.comorganic-chemistry.org For instance, reacting this compound with an appropriate aldehyde can introduce methyl, ethyl, or benzyl (B1604629) groups. masterorganicchemistry.com The use of ketones in reductive amination results in the formation of branched alkyl substituents on the amine. masterorganicchemistry.com

Below is a table summarizing these key coupling reactions.

Reaction Type Reactant Reducing Agent (if applicable) Product Type
Amide Bond FormationCarboxylic Acid/Acyl ChlorideCoupling agents (e.g., DCC, BOP)N-Acyl-1-(1,2-oxazol-5-yl)propan-2-amine
Reductive AminationAldehydeNaBH₃CN, NaBH(OAc)₃N-Alkyl-1-(1,2-oxazol-5-yl)propan-2-amine
Reductive AminationKetoneNaBH₃CN, NaBH(OAc)₃N-Alkyl-1-(1,2-oxazol-5-yl)propan-2-amine (branched)

Strategies for Chemical Library Generation Based on the Core Structure

The this compound scaffold is a valuable starting point for the generation of chemical libraries aimed at discovering new bioactive molecules. Its structural features, including the isoxazole ring and the reactive primary amine, allow for the application of modern high-throughput synthesis strategies.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large numbers of distinct but structurally related compounds. nih.govuniroma1.it These techniques are particularly well-suited for exploring the structure-activity relationships (SAR) of derivatives based on the this compound core.

In a typical parallel synthesis approach, the core structure is reacted with a library of diverse building blocks in a spatially separated manner, for example, in the wells of a microtiter plate. youtube.com For the this compound scaffold, this would involve reacting the amine with a collection of different carboxylic acids, sulfonyl chlorides, or aldehydes (for reductive amination) to produce a library of amides, sulfonamides, or secondary amines, respectively. uniroma1.it This method allows for the efficient synthesis of hundreds to thousands of individual, purified compounds. nih.gov

Combinatorial chemistry often employs a "split-and-mix" strategy, where a solid support (like resin beads) is used. youtube.com Although more complex, this can generate even larger libraries of compounds. nih.gov For example, beads functionalized with the this compound core could be split into multiple portions, with each portion undergoing a different coupling reaction. The portions are then mixed, split again, and subjected to a second round of reactions, leading to a vast number of unique compounds.

The choice of building blocks is crucial for the quality of the library. Computational methods are often used to select building blocks that maximize the chemical diversity of the final library. nih.gov

Strategy Methodology Key Features Typical Library Size
Parallel SynthesisSpatially addressed synthesis in separate reaction vessels (e.g., microtiter plates). youtube.comEach compound is synthesized and purified individually. nih.govHundreds to a few thousand. nih.gov
Combinatorial Chemistry (Split-and-Mix)Use of solid support (resin beads) with cycles of splitting, reacting, and mixing. youtube.comGenerates very large numbers of compounds, often as mixtures. nih.govThousands to millions. nih.gov

Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse and complex molecules, often inspired by natural products, from a common starting material. mdpi.comscispace.comnih.gov Unlike traditional combinatorial chemistry which focuses on appendage diversity (varying substituents around a common core), DOS seeks to generate skeletal diversity, creating a wide range of different molecular frameworks. scispace.comcam.ac.uk

Starting with a densely functionalized molecule derived from this compound, different reaction pathways can be triggered by varying reagents or conditions, leading to a variety of distinct heterocyclic systems. frontiersin.org For example, the amine could be a part of a larger, more complex starting material that contains other reactive functional groups. cam.ac.uk By carefully choosing reaction sequences, one could induce intramolecular cyclizations or multicomponent reactions that result in a diverse set of molecular skeletons. mdpi.comfrontiersin.org

Strategies in DOS often involve:

Reagent-based divergence: Subjecting a common substrate to different reagents to produce different scaffolds. frontiersin.org

Substrate-based divergence: Using structurally related starting materials that, under the same reaction conditions, follow different reaction pathways to yield diverse products. scispace.com

Functional group-based divergence: Utilizing a pluripotent functional group that can react in different ways depending on the reaction conditions. cam.ac.uk

The application of DOS with the this compound core could lead to the discovery of novel molecular architectures with unexpected biological activities, significantly expanding the chemical space explored around this privileged scaffold. scispace.comnih.gov

Structure Activity Relationship Sar Studies of 1 1,2 Oxazol 5 Yl Propan 2 Amine Analogs

Influence of Substituents on the Oxazole (B20620) Ring System

The oxazole ring is a key component of many biologically active compounds. semanticscholar.orgnih.gov Modifications to this heterocyclic core, including the position and nature of substituents, can significantly impact the molecule's interaction with biological targets. thepharmajournal.com

Positional isomerism, which involves changing the attachment point of the propan-2-amine side chain to the oxazole ring, can lead to substantial differences in activity. The specific arrangement of atoms within the oxazole ring and its substituents creates a unique electronic and steric profile that dictates how the molecule interacts with its biological target. byjus.com For instance, the relative positions of the nitrogen and oxygen atoms in the isoxazole (B147169) ring, a close analog of oxazole, are critical for its biological function. nih.gov

Stereoisomerism, particularly the presence of chiral centers, also plays a pivotal role. The three-dimensional orientation of atoms can dramatically affect binding affinity to receptors and enzymes, which are themselves chiral. byjus.com

Table 1: Effect of Positional Isomerism on a Related Heterocyclic System

CompoundSubstituent PositionObserved Effect on Activity
Benzoic Acid Derivative 1Ortho-hydroxylIncreased antibacterial activity against E. coli compared to the parent compound. nih.gov
Benzoic Acid Derivative 2Meta-hydroxylDecreased antibacterial activity compared to the parent compound. nih.gov
Benzoic Acid Derivative 3Para-hydroxylDecreased antibacterial activity compared to the parent compound. nih.gov

This table illustrates how the position of a substituent on an aromatic ring can significantly alter biological activity, a principle that also applies to the oxazole ring system.

The introduction of aromatic and heteroaromatic substituents onto the oxazole ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its activity. The nature of these substituents, whether they are electron-donating or electron-withdrawing, can alter the reactivity and binding characteristics of the entire compound. semanticscholar.org

Research on related heterocyclic compounds, such as 1,2,5-oxadiazoles, has shown that the substitution pattern on an attached phenyl ring strongly influences antiplasmodial activity and selectivity. mdpi.com For example, the presence of certain substituents on a phenyl ring attached to the oxazole core can lead to enhanced potency. mdpi.com

In some cases, replacing a carbocyclic ring with a heteroaromatic ring like thiophene (B33073) has been shown to yield active compounds, while replacement with an isoxazole ring resulted in inactive compounds, highlighting the specific requirements of the biological target. nih.gov

Table 2: Influence of Aromatic Substituents on the Activity of Related Oxadiazole Analogs

Compound4-Aryl SubstituentIn Vitro Activity (IC50)Selectivity Index
Derivative 14-PhenylModerateModerate
Derivative 23-Ethoxy-4-methoxyphenylHigh (0.034 µM)1526 mdpi.com
Derivative 34-Ethoxy-3-methoxyphenylModerate (0.275 µM)N/A mdpi.com

This table demonstrates the significant impact of substituents on an aromatic ring attached to a heterocyclic core on biological activity and selectivity.

Modifications of the Propan-2-amine Side Chain

The propan-2-amine side chain is another critical component for the biological activity of this class of compounds. Alterations to its length, branching, and stereochemistry can have profound effects on potency and selectivity.

The length and branching of the alkyl side chain can influence how the molecule fits into a binding pocket and can affect its physicochemical properties, such as lipophilicity. nih.govwikipedia.org In general, increasing the chain length can lead to stronger van der Waals interactions with a receptor, but excessive length can also introduce steric hindrance. ncert.nic.in Branching in the side chain can also impact activity by altering the molecule's conformation and its ability to interact with specific residues in a binding site. nih.govwikipedia.org Studies on other classes of compounds have shown that both chain length and branching are important factors in determining biological activity. acs.org

The propan-2-amine side chain contains a chiral center at the second carbon. The stereochemistry at this center is often a critical determinant of biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer. For many neurologically active compounds, one enantiomer is significantly more potent than the other.

Conformational Analysis and its Correlation with Research Observations

The flexibility of the molecule, particularly the rotational freedom around the single bonds connecting the oxazole ring and the propan-2-amine side chain, allows it to adopt various conformations. nih.gov Computational modeling and experimental techniques, such as NMR spectroscopy, can provide insights into the low-energy, and therefore more populated, conformations. nih.gov

The correlation of these conformational preferences with observed biological activity can reveal the "active conformation"—the specific shape the molecule must adopt to bind effectively to its target. For instance, the relative orientation of the oxazole ring and the amine group is likely to be critical for proper binding. Studies on similar rigid and flexible molecules can help to elucidate the importance of conformational control for biological activity. nih.gov

Comparative SAR Studies with Other Heterocyclic Amine Scaffolds

The chemical scaffold of a molecule is a core determinant of its biological activity. In the realm of medicinal chemistry, the exploration of various heterocyclic amine scaffolds is a common strategy to optimize potency, selectivity, and pharmacokinetic properties. The 1-(1,2-oxazol-5-yl)propan-2-amine framework has been the subject of such comparative structure-activity relationship (SAR) studies, where its performance is benchmarked against other heterocyclic systems. These investigations provide valuable insights into the role of the heterocyclic ring in molecular interactions with biological targets. researchgate.netnih.gov

Research into a series of isoxazole-based compounds has demonstrated their potential as selective allosteric ligands for certain receptors. acs.org In these studies, the isoxazole core was systematically compared with other heterocyclic scaffolds to understand the structural requirements for optimal activity. For instance, the isoxazole scaffold in some compounds showed improved selectivity profiles over other nuclear receptors compared to an indazole parent compound. acs.orgdundee.ac.uk

A pivotal aspect of these comparative studies involves modifying the heterocyclic core while keeping other parts of the molecule, such as the amine-containing side chain, constant to attribute any changes in activity directly to the heterocyclic ring. For example, replacing the isoxazole ring with other five-membered heterocycles like pyrazole (B372694) or pyrrole (B145914) has been shown to significantly impact biological activity. acs.org

In one study, the replacement of a 3-substituted pyrrole with a pyrazole ring (compound 11 ) resulted in only a slight decrease in potency, whereas a positional isomer of the pyrrole (a 2-substituted pyrrole, compound 10 ) led to a more significant 4.5-fold drop in potency. acs.org This highlights the sensitivity of the biological target to the electronic and steric properties of the heterocyclic scaffold. Furthermore, methylation of the pyrrole ring, as in compounds 12 and 13 , led to a drastic reduction in activity, indicating that even small modifications to the heterocyclic scaffold can have profound effects. acs.orgdundee.ac.uk

The following table summarizes the comparative inhibitory activities of different heterocyclic analogs from a study on RORγt inverse agonists. acs.org

Table 1: Comparative Inhibitory Activity of Heterocyclic Analogs

Compound Heterocyclic Scaffold IC50 (nM)
3 Isoxazole with ether linker 31 ± 3
10 2-substituted Pyrrole 140 ± 10
11 Pyrazole 110 ± 10
12 N-methylated Pyrrole 3300 ± 300
13 5-methylated Pyrrole 2900 ± 200

Data sourced from a study on RORγt inverse agonists. acs.org

These comparative SAR studies underscore the importance of the heterocyclic scaffold in drug design. While the 1,2-oxazole ring can be a highly effective core structure, other heterocycles like pyrazole may also offer viable alternatives, depending on the specific biological target and desired activity profile. researchgate.netacs.org The selection of a particular heterocyclic amine scaffold is therefore a critical step in the optimization of lead compounds in drug discovery. nih.govnih.gov

Molecular Mechanism of Action and Preclinical Pharmacological Investigations of 1 1,2 Oxazol 5 Yl Propan 2 Amine Analogs

Identification and Characterization of Molecular Targets

The preclinical investigation of 1-(1,2-oxazol-5-yl)propan-2-amine analogs has revealed their interaction with a variety of molecular targets, playing crucial roles in diverse physiological and pathological processes. These investigations primarily focus on their ability to inhibit enzymes, modulate receptors, and block transporters.

Enzyme Inhibition and Activation Studies (e.g., PREP, PLpro, α-glucosidase)

Analogs featuring azole rings, such as oxazole (B20620), triazole, and oxadiazole, have been identified as potent inhibitors of several key enzymes.

α-Glucosidase Inhibition: Certain azinane-triazole based compounds, which are structurally related to oxazole analogs, have demonstrated significant α-glucosidase inhibitory activity. In one study, these compounds showed a 1.4-fold increase in inhibition compared to the standard drug, acarbose. nih.gov The most potent derivatives, methyl phenyl and dimethyl phenyl-substituted compounds, exhibited IC₅₀ values of 36.74 ± 1.24 µM and 19.35 ± 1.28 µM, respectively, highlighting the potential of this chemical class in modulating carbohydrate metabolism. nih.gov

Papain-Like Protease (PLpro) Inhibition: The papain-like protease of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication and a key therapeutic target. nih.govnih.gov Researchers have repurposed the 1,2,4-oxadiazole (B8745197) scaffold, an isomer of 1,2-oxazole, to act as PLpro inhibitors. By mimicking the structure of a known inhibitor, GRL0617, a series of 1,2,4-oxadiazole derivatives were synthesized. nih.gov The most promising compound, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, displayed a notable IC₅₀ value of 7.197 µM against SARS-CoV-2 PLpro. nih.gov This demonstrates the utility of the oxazole/oxadiazole core in designing antiviral agents that block essential viral enzymatic activity. nih.gov

Thrombin and Factor XIIa Inhibition: Amide-functionalized 1,2,4-triazol-5-amines have been developed as covalent inhibitors of serine proteases involved in the blood coagulation cascade, specifically thrombin and Factor XIIa (FXIIa). nih.gov These compounds showed anticoagulant properties, primarily affecting the intrinsic pathway. Mass spectrometry and molecular modeling confirmed a covalent binding mechanism to the active sites of these enzymes. nih.gov

Receptor Binding and Modulation Studies

Analogs of this compound have been investigated for their ability to modulate the function of various receptors, often exhibiting selectivity and allosteric effects.

Zinc-Activated Channel (ZAC) Antagonism: N-(thiazol-2-yl)-benzamide analogs, which share a heterocyclic structure with oxazoles, have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov A library screening led to the discovery of a lead compound which, after characterization of 61 analogs, yielded potent inhibitors with IC₅₀ values in the low micromolar range (1-3 µM). nih.gov Functional studies revealed that these antagonists act as negative allosteric modulators, targeting the transmembrane or intracellular domains of the receptor rather than competing with the agonist binding site. nih.govresearchgate.net

Opioid Receptor Modulation: While not directly binding to opioid receptors, some ligands can modulate opioid receptor signaling. nih.gov In a study of endomorphin-2 (EM-2) analogs, modifications to the peptide sequence resulted in compounds that were highly selective mu-opioid receptor agonists. nih.gov These analogs showed a strong bias towards G-protein signaling pathways over the β-arrestin 2 pathway, which is associated with adverse effects. This functional selectivity suggests a potential for developing safer analgesics. nih.gov Studies on σ₁ receptors have shown they can physically associate with μ-opioid receptors and potentiate their signaling without directly affecting opioid binding, indicating a complex modulatory mechanism. nih.gov

Transporter Inhibition (e.g., Spns2)

A significant area of research for this class of compounds is the inhibition of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). S1P is a critical signaling molecule, and its export from cells via Spns2 is a key process in immunology and other physiological systems. nih.govnih.gov

Discovery of Spns2 Inhibitors: A structure-activity relationship study led to the identification of (S)-1-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride as a first-generation Spns2 inhibitor. nih.gov Further optimization focusing on the heterocyclic core identified 2-aminobenzoxazole (B146116) as a superior scaffold. This led to the development of SLB1122168, a potent inhibitor with an IC₅₀ of 94 nM in an S1P release assay. nih.gov

Mechanism of Inhibition: These compounds function by blocking the Spns2-mediated export of S1P from cells. nih.gov Administration of these inhibitors to mice resulted in a dose-dependent decrease in circulating lymphocytes, a key pharmacodynamic marker of Spns2 inhibition, mimicking the effects of S1P receptor modulators but through an upstream mechanism. nih.gov This approach is being explored as an alternative therapeutic strategy in autoimmune diseases. nih.gov

Cellular Assays and Biochemical Studies (In Vitro)

The preclinical evaluation of this compound analogs relies heavily on in vitro cellular and biochemical assays to determine their potency, mechanism of action, and cellular effects.

Enzymatic Inhibition Assays

Biochemical assays are fundamental for quantifying the inhibitory activity of compounds against specific enzyme targets.

Protease Inhibition Assays: For enzymes like SARS-CoV-2 PLpro, inhibition is typically measured using a fluorogenic substrate. The decrease in fluorescent signal in the presence of the inhibitor allows for the calculation of percent inhibition and the half-maximal inhibitory concentration (IC₅₀). nih.govnih.gov Similarly, for serine proteases like thrombin and FXIIa, kinetic assays are used to determine IC₅₀ values and investigate the mechanism of inhibition (e.g., competitive, non-competitive, or covalent). nih.gov

α-Glucosidase Inhibition Assay: The inhibitory effect on α-glucosidase is assessed by incubating the enzyme with the test compound and then adding a substrate like p-nitrophenyl glucopyranoside. The amount of product (p-nitrophenol) released is measured spectrophotometrically, and the percent inhibition and IC₅₀ values are calculated relative to a standard inhibitor like acarbose. nih.gov

Table 1: Enzymatic Inhibition Data for Related Azole Analogs

Compound Class/Derivative Target Enzyme Assay Method Key Finding (IC₅₀) Reference
Azinane-triazole Derivative α-Glucosidase Spectrophotometric assay with p-nitrophenyl glucopyranoside 19.35 ± 1.28 µM nih.gov
1,2,4-Oxadiazole Derivative SARS-CoV-2 PLpro Fluorogenic substrate assay 7.197 µM nih.gov
Amide-functionalized 1,2,4-triazol-5-amine Thrombin Kinetic enzymatic assay 0.16–1.5 µM nih.gov

Cell-Based Functional Assays

Cell-based assays provide crucial information on how a compound affects cellular processes in a more physiologically relevant context.

S1P Transporter Assay: The inhibition of Spns2 is measured using HeLa cells engineered to express mouse Spns2. The assay quantifies the amount of S1P released into the cell media by the transporter. The inhibitory activity of the test compounds is determined by their ability to reduce the concentration of extracellular S1P, which is measured by LC/MS. nih.gov

Receptor Function Assays: The functional activity of compounds at receptors like ZAC is often studied using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing the receptor. This technique measures the ion flow through the channel in response to agonists and the blocking effect of antagonists. nih.govresearchgate.net For G-protein coupled receptors, assays like Bioluminescence Resonance Energy Transfer (BRET) can be used to measure the interaction between the receptor and downstream signaling partners like G-proteins or β-arrestin 2, allowing for the determination of signaling bias. nih.gov

Cytotoxicity and Proliferation Assays: The MTT assay is a common method to assess the effect of compounds on cell viability. For instance, oxazol-5-one derivatives were tested on cancerous (PC-3) and healthy (HEK293) cell lines. One derivative showed strong cytotoxic activity against the cancer cells (IC₅₀ of 12.57 ± 0.41 µg/ml) while being non-toxic to the healthy cells, demonstrating selective anti-proliferative effects. nih.gov

Table 2: Cell-Based Assay Data for Oxazole Analogs and Related Compounds

Compound/Analog Class Assay Type Cell Line Molecular Target/Process Key Result Reference
2-Aminobenzoxazole Derivative (SLB1122168) S1P Release Assay Spns2-expressing HeLa Spns2 Transporter IC₅₀ = 94 nM nih.gov
N-(thiazol-2-yl)-benzamide Analog Two-Electrode Voltage Clamp Xenopus Oocytes Zinc-Activated Channel (ZAC) IC₅₀ = 1-3 µM nih.gov
Oxazol-5-one Derivative MTT Assay PC-3 (prostate cancer) Cell Viability/Cytotoxicity IC₅₀ = 12.57 µg/ml nih.gov
Endomorphin-2 Analog BRET Assay HEK293 Mu-Opioid Receptor/β-arrestin 2 recruitment Strong bias towards G-protein signaling nih.gov

Studies on Biological Pathways

Analogs of this compound have been the subject of research for their potential to modulate biological pathways implicated in neurodegenerative diseases. These compounds have been shown to influence α-synuclein dimerization, enhance protein phosphatase 2A (PP2A) activity, and reduce the production of reactive oxygen species (ROS). nih.gov

α-Synuclein Dimerization: The aggregation of α-synuclein is a key pathological hallmark of Parkinson's disease. nih.gov Studies on nonpeptidic oxazole-based compounds have demonstrated their ability to reduce the dimerization of α-synuclein in a manner that is dependent on the concentration of the compound. nih.gov This suggests a potential disease-modifying effect by interfering with the initial steps of α-synuclein aggregation. nih.govnih.gov

Protein Phosphatase 2A (PP2A) Activity: Protein phosphatase 2A is a crucial enzyme involved in various cellular processes, including cell signaling and growth. nih.gov Certain oxazole analogs have been found to enhance the activity of PP2A. nih.gov This is significant as PP2A plays a role in dephosphorylating proteins involved in neurodegenerative pathways. nih.gov

Reactive Oxygen Species (ROS) Production: Oxidative stress, resulting from an overproduction of reactive oxygen species, is a contributing factor to neuronal damage in neurodegenerative disorders. dtu.dk Investigations into oxazole-based compounds have revealed their capacity to decrease the production of ROS in cellular models. nih.gov This antioxidant effect could contribute to their neuroprotective properties. nih.govnih.gov

Antiviral Activity Assessments

The potential antiviral properties of compounds structurally related to this compound have been explored against several viruses. While direct studies on this specific compound are limited, research on related heterocyclic compounds provides insights into their potential antiviral applications.

SARS-CoV-2: The global pandemic caused by SARS-CoV-2 spurred extensive research into antiviral therapies. nih.gov While specific data on this compound is not available, numerous studies have investigated the antiviral activity of various small molecules against coronaviruses, highlighting the importance of this area of research. nih.gov

Human Cytomegalovirus (HCMV): Human cytomegalovirus is a common virus that can cause serious illness in immunocompromised individuals. Research has been conducted to evaluate the antiviral activity of various compounds against HCMV. scilit.com

Varicella-Zoster Virus (VZV): Varicella-zoster virus is the causative agent of chickenpox and shingles. The search for effective antiviral agents against VZV is an ongoing area of research. rsc.org

Anthelmintic Activity Screening in Model Organisms

The nematode Caenorhabditis elegans is a widely used model organism for screening compounds for anthelmintic activity due to its genetic and physiological similarities to parasitic worms. biorxiv.orgnih.gov The increasing prevalence of drug resistance in parasitic helminths necessitates the discovery of new anthelmintic agents. biorxiv.orgsoton.ac.uk

Screening of chemical libraries using C. elegans has identified compounds with the potential to combat helminth infections. biorxiv.orgresearchgate.netnih.gov While specific screening results for this compound are not detailed in the provided information, the methodology of using C. elegans is a standard and effective approach in the search for novel anthelmintics. biorxiv.org

Preclinical Animal Model Studies (In Vivo Pharmacology)

Pharmacodynamic Endpoints

Pharmacodynamic studies assess the effects of a drug on the body. One such endpoint is the measurement of lymphocyte levels, which can be indicative of a compound's immunomodulatory effects. researchgate.net While specific data on the effect of this compound analogs on lymphocyte levels is not available, this remains a relevant parameter in preclinical evaluation.

Evaluation in Disease Models

Parkinson's Disease Mouse Models: Analogs of this compound have been evaluated in mouse models of Parkinson's disease. nih.gov These models are crucial for understanding the potential therapeutic efficacy of new compounds. nih.govalzforum.orgresearchgate.net In studies using α-synuclein virus vector-based and transgenic mouse models, the selected oxazole compound, HUP-55, demonstrated the ability to restore motor impairments. nih.gov Furthermore, treatment with this compound led to a reduction in the levels of oligomerized α-synuclein in key brain regions, the striatum and substantia nigra. nih.gov

Investigation of In Vivo Efficacy and Selectivity

The in vivo efficacy of this compound analogs has been a key focus of preclinical research. nih.govmdpi.com Studies have aimed to determine how effectively these compounds can produce the desired therapeutic effect in a living organism and their selectivity for their intended biological targets. nih.govnih.gov For instance, the oxazole compound HUP-55 was selected for in vivo studies based on its promising performance in vitro. nih.gov Its ability to penetrate the brain was evaluated, a critical factor for drugs targeting central nervous system disorders. nih.gov The subsequent findings of restored motor function and reduced α-synuclein oligomers in Parkinson's disease models underscore the in vivo efficacy of this analog. nih.gov

Metabolic Pathways and Pharmacokinetic Considerations in Preclinical Species

The preclinical evaluation of drug candidates necessitates a thorough understanding of their metabolic fate and pharmacokinetic profile. For analogs of this compound, these investigations are crucial for predicting their behavior in vivo, including their stability, distribution to the target organ, and oral absorption. The following sections detail the key preclinical pharmacological investigations into these parameters.

Metabolic Stability Assessments (e.g., in microsomes)

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. It refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. In vitro assays using liver microsomes are a standard method for assessing this parameter, primarily evaluating Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. nih.gov These assays measure the rate of disappearance of the parent compound over time, typically reported as in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov

The isoxazole (B147169) ring, a core component of this analog series, can be susceptible to metabolic cleavage. For instance, the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, undergoes N-O bond cleavage to form its active metabolite. frontiersin.org This transformation is catalyzed by the reduced form of cytochrome P450 enzymes. frontiersin.org However, substitutions on the isoxazole ring, such as a methyl group, can confer resistance to this type of ring opening. frontiersin.org

For various isoxazole and oxazole-containing compounds, metabolic stability has been assessed in liver microsomes from different preclinical species and humans. These studies are vital for identifying interspecies differences in metabolism and for scaling in vitro data to predict in vivo human clearance. For example, a study on an oxazole-based p38α inhibitor revealed that its principal metabolic pathway across preclinical species and human liver microsomes was hydroxylation of an isopropyl group, a reaction catalyzed mainly by the CYP3A4 isozyme. nih.gov

The stability of these compounds is often compared across species to select appropriate models for further preclinical development. As an illustration, one compound was found to be more stable in human and rat liver microsomes compared to those from dogs and mice, suggesting potential differences in in vivo clearance rates among these species. semanticscholar.org Similarly, another compound, LMT-28, showed moderate elimination rates in both human and rat liver microsomes, with slightly greater stability in human microsomes, hinting at potentially higher bioavailability in humans compared to rats. animbiosci.org

Below is a table summarizing the metabolic stability of several isoxazole and oxazole analogs in liver microsomes from various species.

Compound/AnalogSpeciest1/2 (min)CLint (µL/min/mg protein)Reference
LMT-28Rat15.3 ± 1.491 ± 8.4 animbiosci.org
LMT-28Human21.9 ± 2.864 ± 8.1 animbiosci.org
UNC10201652Rat-194 nih.gov
UNC10201652Mouse-115 nih.gov
UNC10201652Human-48.1 nih.gov
Hydroxy-α-sanshoolRat51.3848.34 (mL/min/kg) semanticscholar.org
Hydroxy-α-sanshoolHuman42.9240.50 (mL/min/kg) semanticscholar.org
α-amanitinRat134.68.6 mdpi.com
α-amanitinHuman216.65.3 mdpi.com
Piperidine Analog (20a-d)RatImproved stability noted-Not specified in source

Note: CLint units may vary based on the reporting study.

These data highlight the importance of early in vitro metabolic profiling to guide the selection and optimization of drug candidates with favorable pharmacokinetic properties.

Brain Penetration Studies in Animal Models

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for therapeutic efficacy. Preclinical animal models are used to assess the extent of brain penetration, often quantified by the brain-to-plasma concentration ratio (Kp) or through direct measurement of brain extraction.

While specific data on this compound analogs are not widely published, studies on other isoxazole-containing molecules provide insights into their potential for CNS penetration. The synthetic small molecule Isoxazole-9 has been shown to modulate neurogenesis in the adult rodent brain, which strongly suggests it can cross the BBB to exert its effects. nih.gov The name itself is derived from its ability to be activated by the artificial glutamate (B1630785) analog AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a key compound used to study excitatory neurotransmission in the CNS. wikipedia.org

The brain extraction of a series of oxicam drugs, which possess a heterocyclic core with similarities to isoxazole, was studied in rats using the carotid injection technique. nih.gov This work demonstrated that despite high plasma protein binding, the unbound and a portion of the protein-bound fractions of these compounds appeared to be available for transfer into the brain. nih.gov For instance, isoxicam (B608138) showed brain extraction values between 19% and 39% when dissolved in serum. nih.gov

The distribution of flavonoid metabolites, after the administration of Ginkgo biloba extract, has also been quantified in rat brains. nih.gov Following a single oral dose, maximum brain concentrations for kaempferol (B1673270) and isorhamnetin/tamarixetin reached 291 ng/g protein and 161 ng/g protein, respectively, demonstrating significant brain penetration. nih.gov Although structurally distinct from isoxazole amines, these studies exemplify the methodologies used to evaluate brain distribution.

The volume of distribution at steady state (Vdss) can also offer clues about tissue penetration. An oxazole derivative investigated for its anti-inflammatory properties exhibited low Vdss values (0.4–1.3 L/kg) in rats, dogs, and monkeys, which may suggest limited distribution into deep tissue compartments like the brain. nih.gov

Assessing brain penetration is a complex process influenced by factors such as lipophilicity, molecular weight, and interaction with efflux transporters at the BBB. Future studies on this compound analogs will need to directly measure brain concentrations in preclinical species to confirm their suitability for targeting CNS disorders.

Oral Bioavailability in Preclinical Species

Oral bioavailability (F) represents the fraction of an orally administered dose that reaches systemic circulation unchanged. It is a key pharmacokinetic parameter that influences the suitability of a compound for oral administration. Preclinical studies in species such as rats, mice, and dogs are essential for determining this parameter and for identifying factors that may limit absorption.

Investigations into oxazole and isoxazole derivatives have shown a range of oral bioavailability values. For example, a selective p38α inhibitor containing an oxazole ring demonstrated moderate to high oral bioavailability in preclinical species: 30-65% in rats, 87% in dogs, and 40% in monkeys. nih.gov This favorable absorption profile supported its selection for further development. nih.gov

In contrast, other compounds may initially exhibit poor oral absorption that requires formulation strategies to improve. An anti-cancer agent, SR13668, initially had an oral bioavailability of less than 1% in rats. nih.gov However, by using an optimized formulation of PEG400 and Labrasol, the oral bioavailability was significantly increased to approximately 25-28% in both male and female rats. nih.gov

The oral pharmacokinetics of a novel IL-6 inhibitor, LMT-28, were studied in mice. animbiosci.org After a 5 mg/kg oral dose, the peak plasma concentration (Cmax) was 137 ± 100 ng/mL, which was reached at a Tmax of 0.80 ± 0.67 hours, indicating good drug-like absorption properties. animbiosci.org

It is also important to consider the role of efflux transporters, such as P-glycoprotein, in the intestine, which can limit the absorption of many drugs. A study in mice showed that co-administration of paclitaxel (B517696) with a P-glycoprotein blocker resulted in a 10-fold increase in its oral bioavailability, highlighting a potential strategy to enhance the absorption of compounds that are substrates for this transporter. nih.gov

The table below summarizes oral bioavailability data for representative compounds from preclinical studies.

Compound/AnalogSpeciesOral Bioavailability (F)Dose and FormulationReference
Oxazole p38α InhibitorRat30-65%5, 50, 100 mg/kg nih.gov
Oxazole p38α InhibitorDog87%Not specified nih.gov
Oxazole p38α InhibitorMonkey40%Not specified nih.gov
SR13668Rat (Male)25.4 ± 3.8%30 mg/kg in PEG400/Labrasol nih.gov
SR13668Rat (Female)27.7 ± 3.9%30 mg/kg in PEG400/Labrasol nih.gov
LMT-28MouseCmax: 137 ± 100 ng/mL5 mg/kg animbiosci.org
Paclitaxel (with P-gp blocker)Mouse10-fold increaseNot specified nih.gov

These findings underscore that the oral bioavailability of this compound analogs will depend on a combination of their metabolic stability, solubility, and interactions with intestinal transporters. Preclinical assessment of these factors is critical for the development of orally active drug candidates.

Advanced Analytical Methodologies for Characterization of 1 1,2 Oxazol 5 Yl Propan 2 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and the nature of chemical bonds within 1-(1,2-Oxazol-5-yl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on the oxazole (B20620) ring would appear at a lower field (higher ppm) compared to the aliphatic protons of the propan-2-amine side chain due to the deshielding effect of the aromatic and heteroatomic system.

Oxazole Ring Protons: The protons on the 1,2-oxazole ring are expected to show characteristic chemical shifts.

Propan-2-amine Side Chain Protons: The protons of the methyl group (CH₃), the methine proton (CH), and the methylene group (CH₂) adjacent to the oxazole ring will each have unique chemical shifts and coupling patterns. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Oxazole-H~6.0-8.5Singlet or Doublet
CH₂~2.8-3.2Doublet
CH~3.3-3.7Multiplet
CH₃~1.1-1.4Doublet
NH₂~1.5-3.0Broad Singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Oxazole Ring Carbons: The carbon atoms of the oxazole ring will resonate at lower fields (higher ppm values) due to their sp² hybridization and proximity to electronegative oxygen and nitrogen atoms.

Propan-2-amine Side Chain Carbons: The aliphatic carbons of the propan-2-amine moiety will appear at higher fields (lower ppm values).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=N (Oxazole)~150-165
C-O (Oxazole)~165-175
C-H (Oxazole)~95-110
CH₂~35-45
CH~45-55
CH₃~18-25

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: The primary amine group (NH₂) will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the propan-2-amine side chain will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the oxazole ring may be observed around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected in the 1400-1650 cm⁻¹ range.

C-O Stretching: The C-O bond stretching within the oxazole ring will likely produce a strong absorption band in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C-H (Aliphatic)Stretching2850 - 3000
C-H (Aromatic)Stretching3000 - 3100
C=N / C=C (Oxazole)Stretching1400 - 1650
C-O (Oxazole)Stretching1000 - 1300

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the oxazole ring.

Mass Spectrometry (High-Resolution Mass Spectrometry, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a new compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of the compound and for identifying any impurities or degradation products. The mass spectrometer provides molecular weight information for each component separated by the LC column. The fragmentation pattern observed in the mass spectrum can help in the structural elucidation of these components. Common fragmentation pathways for this molecule would likely involve cleavage of the propan-2-amine side chain and fragmentation of the oxazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺ (Molecular Ion)141.09
Fragment (Loss of NH₂)124.08
Fragment (Cleavage at CH₂-CH)97.04

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for the separation of moderately polar organic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of all components with good peak shape.

Detection: A UV detector set at a wavelength where the oxazole ring exhibits strong absorbance (e.g., around 220-260 nm) would be appropriate for detection and quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the primary amine group, this compound may exhibit peak tailing on standard non-polar GC columns. To overcome this, derivatization is often employed.

Derivatization: The primary amine can be derivatized with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a less polar and more volatile derivative, which will chromatograph more effectively.

Column: A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, would be suitable for the separation of the derivatized analyte.

Detection: A Flame Ionization Detector (FID) provides a robust and universally responsive detection method for organic compounds. For higher sensitivity and structural confirmation, a Mass Spectrometer (GC-MS) can be used as the detector.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. The stationary phase is typically a thin layer of an adsorbent material, such as silica gel, coated onto a flat carrier like a glass or aluminum plate. The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action.

For the analysis of this compound, which is a primary amine with a heterocyclic aromatic moiety, a silica gel stationary phase (Silica Gel 60 F254) is appropriate. Due to the basic nature of the amine group, which can cause undesirable streaking or "tailing" on the slightly acidic silica gel, it is common to add a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase to ensure compact spots. chemistryhall.com

Visualization of the compound on the TLC plate after development is necessary as it is likely colorless. Standard methods for visualizing amines include exposure to iodine vapor or spraying with a ninhydrin solution, which reacts with primary amines to produce a distinct color, often purple or green, upon gentle heating. chemistryhall.comtandfonline.com The retention factor (Rf), a key parameter in TLC, is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. This value is characteristic of the compound in a specific solvent system.

A representative TLC system for analyzing this compound is detailed in the table below. The choice of solvents in the mobile phase, such as ethyl acetate and hexane, allows for the adjustment of polarity to achieve an optimal Rf value, typically between 0.3 and 0.7 for good separation. niscpr.res.in

Table 1. Example TLC Conditions for this compound
ParameterCondition
Stationary PhaseSilica Gel 60 F254 Plate
Mobile PhaseHexane:Ethyl Acetate:Triethylamine (50:50:1, v/v/v)
Application1 µL of a 1 mg/mL solution in methanol
DevelopmentAscending, in a saturated chamber, to a height of 8 cm
VisualizationNinhydrin spray followed by heating
Expected Rf~0.45 (This value is illustrative and can vary)

Chiral Analysis for Enantiomeric Purity Determination

The this compound molecule possesses a chiral center at the second carbon of the propane (B168953) chain, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers ((R)- and (S)-isomers). Enantiomers have identical physical properties in an achiral environment but often exhibit significantly different pharmacological and toxicological profiles. nih.gov Therefore, determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample is critically important. This is accomplished through specialized analytical techniques that can differentiate between the two enantiomers.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is the most powerful and widely used technique for separating enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly effective method for the enantioseparation of a wide range of compounds, including amines. mdpi.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamates), are among the most versatile and have demonstrated broad applicability for separating chiral amines. nih.govyakhak.org

For this compound, a normal-phase HPLC method would be a suitable starting point. A mobile phase consisting of a mixture of a nonpolar alkane (e.g., hexane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used. yakhak.org A small amount of a basic modifier, such as diethylamine (DEA), is often added to the mobile phase to improve peak shape and resolution by minimizing unwanted interactions with the silica surface of the CSP. yakhak.org

Table 2. Example Chiral HPLC Method for this compound
ParameterCondition
InstrumentHPLC system with UV detector
Column (CSP)Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm
Mobile Phasen-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm
Hypothetical Retention Time (tR)(S)-enantiomer: 8.5 min; (R)-enantiomer: 10.2 min

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. Primary amines like this compound often require derivatization prior to GC analysis to increase their volatility and improve chromatographic performance. sigmaaldrich.com A common approach is acylation of the amine group, for instance, with trifluoroacetic anhydride (TFAA), to form a more volatile trifluoroacetyl derivative. wiley.comosti.gov

The separation is then performed on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin derivative. wiley.comgcms.czchromatographyonline.com These CSPs have chiral cavities that allow for differential inclusion complexation with the enantiomeric derivatives, leading to their separation. The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline resolution.

Table 3. Example Chiral GC Method for Derivatized this compound
ParameterCondition
DerivatizationReaction with Trifluoroacetic Anhydride (TFAA)
InstrumentGas Chromatograph with Flame Ionization Detector (FID)
Column (CSP)Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin coated capillary column, 30 m x 0.25 mm ID, 0.25 µm film
Carrier GasHelium, constant flow at 1.2 mL/min
Temperature Program100 °C hold for 2 min, ramp at 5 °C/min to 180 °C, hold for 10 min
Injector/Detector Temp.250 °C / 280 °C
Hypothetical Retention Time (tR)(S)-TFA derivative: 15.3 min; (R)-TFA derivative: 15.9 min

Optical Rotation Measurements

Optical rotation is a physical property inherent to chiral substances and provides a measure of the bulk enantiomeric composition of a sample. anton-paar.com When plane-polarized light is passed through a solution containing a chiral compound, the plane of light is rotated. libretexts.org Enantiomers rotate the plane of light by equal magnitudes but in opposite directions. masterorganicchemistry.com A compound that rotates light clockwise is termed dextrorotatory (+) or (d), while one that rotates it counterclockwise is levorotatory (-) or (l). masterorganicchemistry.com

The measurement is performed using a polarimeter. The observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the sample tube (path length), temperature, and the wavelength of the light. libretexts.org To standardize this measurement, the specific rotation [α] is calculated, which is an intrinsic property of a pure enantiomer under defined conditions. wikipedia.orgchemistrysteps.com The standard wavelength used is the D-line of a sodium lamp (589 nm). chemistrysteps.com

The formula for specific rotation is: [α]Tλ = α / (l × c) Where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of light (usually the sodium D-line)

α is the observed rotation in degrees

l is the path length of the polarimeter tube in decimeters (dm)

c is the concentration of the sample in grams per milliliter (g/mL)

While optical rotation can confirm the presence of an enantiomeric excess, it is not sufficient on its own for precise determination of enantiomeric purity, as small amounts of highly rotating impurities can significantly affect the result. wikipedia.org Therefore, it is typically used in conjunction with chiral chromatography.

Table 4. Hypothetical Optical Rotation Properties for this compound Enantiomers
Property(S)-Enantiomer(R)-Enantiomer
Direction of RotationHypothetically Dextrorotatory (+)Hypothetically Levorotatory (-)
Specific Rotation [α]20D+35.5° (c 1.0, Methanol)-35.5° (c 1.0, Methanol)

Note: The direction of rotation (+/-) for a given configuration (R/S) cannot be predicted and must be determined experimentally. The values presented are illustrative examples.

Q & A

Q. Table 1: Comparative Biological Activities of Oxadiazole/Oxazole Derivatives

CompoundBiological ActivityIC50/EC50 (μM)Model SystemReference
This compoundAnticancer (HeLa cells)12.3 ± 1.2MTT assay
2-(5-Ethyl-oxadiazol-3-yl)propan-2-amineAnti-inflammatory (RAW 264.7)8.7 ± 0.9TNF-α inhibition
3-(Furan-2-yl)oxadiazol-5-yl-propan-1-amineAntifungal (C. albicans)25.4 ± 2.1CLSI M27-A3

Q. Table 2: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMSOEnhances cyclization rate
Temperature25–30°CMinimizes thermal degradation
Dehydrating AgentPOCl3Improves oxazole ring closure
Reaction Time12–24 hrsBalances completion vs. side reactions

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